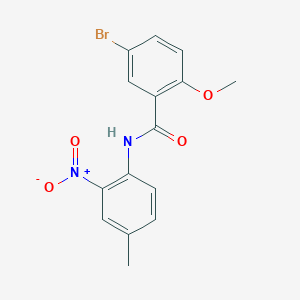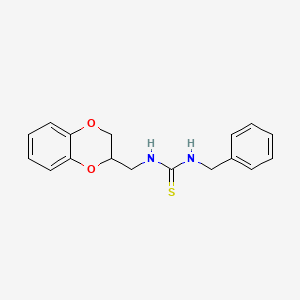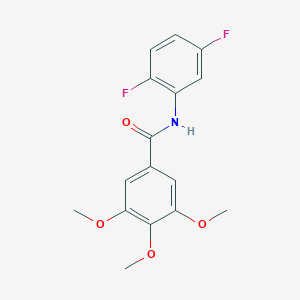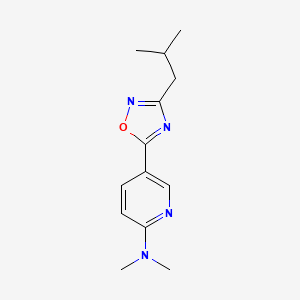
5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide, also known as BML-284, is a chemical compound that is used in scientific research to study the mechanism of action and biochemical and physiological effects of certain proteins and enzymes. BML-284 is a selective activator of the transcription factor peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating glucose and lipid metabolism.
Mecanismo De Acción
5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide acts as a selective activator of PPARγ by binding to its ligand-binding domain and inducing a conformational change that enhances its transcriptional activity. This leads to the upregulation of genes involved in glucose and lipid metabolism, as well as anti-inflammatory and anti-oxidant pathways.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity, as well as to reduce inflammation and oxidative stress in various cell types. 5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has also been shown to enhance mitochondrial function and promote cell survival in certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide in scientific research is its selectivity for PPARγ, which allows for more precise investigation of its role in various biological processes. However, one limitation is that 5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide may not fully recapitulate the effects of endogenous PPARγ ligands, and its effects may be influenced by other factors such as cell type and experimental conditions.
Direcciones Futuras
Future research directions for 5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide could include investigating its potential therapeutic applications in diseases such as diabetes, obesity, and cancer, as well as further elucidating its mechanism of action and downstream signaling pathways. Additionally, the development of more selective and potent PPARγ activators could lead to improved therapeutic options for these diseases.
Métodos De Síntesis
5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methyl-2-nitroaniline to form the amide product, which can be further purified using column chromatography.
Aplicaciones Científicas De Investigación
5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been used in various scientific research studies to investigate the role of PPARγ in the regulation of glucose and lipid metabolism, as well as its potential therapeutic applications in diseases such as diabetes, obesity, and cancer. 5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has also been used to study the effects of PPARγ activation on inflammation, oxidative stress, and mitochondrial function.
Propiedades
IUPAC Name |
5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-9-3-5-12(13(7-9)18(20)21)17-15(19)11-8-10(16)4-6-14(11)22-2/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPBOLXDCTZRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6115268 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B4989450.png)


![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate](/img/structure/B4989464.png)
![2-(2-methoxyphenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4989467.png)
![disodium 1,1'-dioxo-5,5a-dihydro-1H,1'H-2,2'-binaphtho[2,1-b]thiophene-7,7'-disulfonate](/img/structure/B4989470.png)

![3-[5-(2,5-dichlorophenyl)-2-furyl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4989497.png)
![1-[(4-bromophenoxy)acetyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B4989504.png)

![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4989522.png)
![methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B4989529.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B4989555.png)